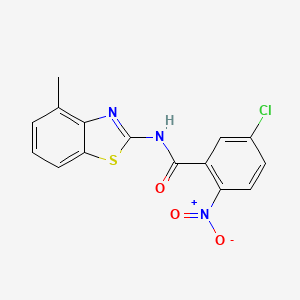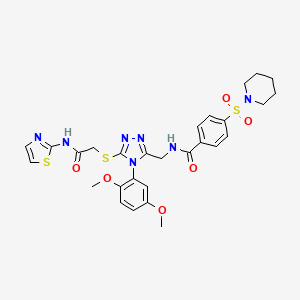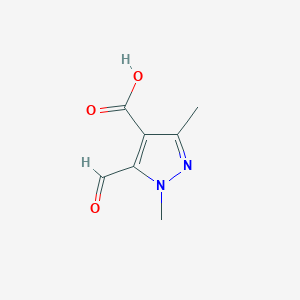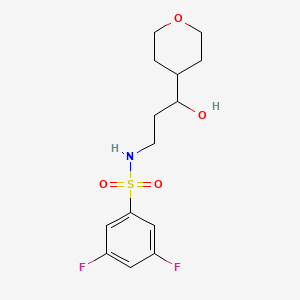![molecular formula C10H16N2OS B2525358 [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine CAS No. 953906-27-9](/img/structure/B2525358.png)
[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine is a useful research compound. Its molecular formula is C10H16N2OS and its molecular weight is 212.31. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- Anti-Inflammatory Properties MEPC exhibits anti-inflammatory effects by modulating key pathways involved in inflammation. Researchers have explored its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel diseases.
- Anti-Tumor Activity Studies have highlighted MEPC’s ability to inhibit tumor growth. It interferes with cancer cell proliferation and induces apoptosis, making it a promising candidate for cancer therapy.
- MEPC has been investigated as a potential LRRK2 kinase inhibitor. LRRK2 is implicated in Parkinson’s disease (PD), and inhibiting it could be beneficial for PD treatment .
- Novel derivatives of MEPC, such as N-[3-fluoro-4-(morpholin-4-yl)phenyl]thiazol-2-amine, have demonstrated potent antibacterial activity. These compounds could contribute to combating bacterial infections .
Inhibición de la quinasa LRRK2
Propiedades antibacterianas
Optimización de la selectividad del kinome
In summary, MEPC holds immense potential across diverse scientific domains, from inflammation control to cancer treatment. Its multifaceted properties warrant further exploration and development. 🌟
Mecanismo De Acción
Morpholines
are a class of organic compounds characterized by a six-membered ring with four carbon atoms and one each of nitrogen and oxygen . They are used in a wide range of applications, including as building blocks in the synthesis of pharmaceuticals . Morpholine derivatives have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
Thiophenes
are aromatic compounds that contain a five-membered ring made up of four carbon atoms and a sulfur atom . Thiophene derivatives, like the 3-thienyl group in “[2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine”, are common in biologically active compounds and drugs . They have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Análisis Bioquímico
Cellular Effects
In cellular systems, [2-Morpholin-4-yl-2-(3-thienyl)ethyl]amine may influence cell function in several ways. For instance, some morpholine derivatives have been found to reduce the growth of tumor cells in a dose-dependent manner. They can also enhance the production of reactive oxygen species in cancer cells, leading to their death.
Dosage Effects in Animal Models
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. Analytical methods such as high-performance liquid chromatography and gas chromatography can be used to study the pharmacokinetics and metabolism of this compound in biological systems.
Propiedades
IUPAC Name |
2-morpholin-4-yl-2-thiophen-3-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c11-7-10(9-1-6-14-8-9)12-2-4-13-5-3-12/h1,6,8,10H,2-5,7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAADONCRQFJDEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CN)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2525279.png)



![5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2525284.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2525285.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-(4-phenylbutan-2-yl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2525287.png)
![7-(benzylamino)-2-(4-methoxyphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525290.png)
![2-Amino-4-(furan-2-yl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B2525291.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)
